molecular formula C9H12N2O4S B14813254 5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide

5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide

Cat. No.: B14813254
M. Wt: 244.27 g/mol
InChI Key: PLYCNJOOGMZRSK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a unique structure with a cyclopropoxy group, a methoxy group, and a sulfonamide group attached to a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be attached through a nucleophilic substitution reaction using cyclopropanol.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and cyclopropoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics and enzyme inhibitors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Methoxypyridine Derivatives: Compounds with similar methoxy and pyridine structures.

    Cyclopropoxy Derivatives: Compounds featuring the cyclopropoxy group.

Uniqueness

5-Cyclopropoxy-6-methoxypyridine-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group adds strain and reactivity, while the methoxy and sulfonamide groups contribute to its potential as an enzyme inhibitor and antimicrobial agent.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

5-cyclopropyloxy-6-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-14-9-7(15-6-2-3-6)4-5-8(11-9)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

PLYCNJOOGMZRSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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